![molecular formula C17H22N2O B3230969 1,7-Di(3-pyridyl)-4-heptanol CAS No. 1313026-26-4](/img/structure/B3230969.png)
1,7-Di(3-pyridyl)-4-heptanol
Overview
Description
1,7-Di(3-pyridyl)-4-heptanol, also known as DPH, is a chelating agent that is widely used in scientific research. Its unique chemical structure makes it an effective tool for studying metal ions and their interactions with biological systems. In
Mechanism of Action
The mechanism of action of 1,7-Di(3-pyridyl)-4-heptanol is based on its ability to form stable complexes with metal ions. When this compound binds to a metal ion, it can change the properties of the ion and its surrounding environment. This can lead to changes in the behavior of biological molecules that interact with the metal ion, allowing researchers to study the role of metal ions in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the metal ion that it binds to. For example, this compound has been shown to inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine beta-hydroxylase. This inhibition can have a range of physiological effects, including changes in pigmentation and neurotransmitter levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,7-Di(3-pyridyl)-4-heptanol in lab experiments is its ability to selectively bind to specific metal ions. This allows researchers to study the role of these metal ions in biological processes with a high degree of specificity. However, one limitation of this compound is its relatively low affinity for some metal ions, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving 1,7-Di(3-pyridyl)-4-heptanol. One area of interest is the development of new chelating agents that can selectively bind to different metal ions. Another potential direction is the use of this compound in the development of new drugs that target metal ion-dependent enzymes. Overall, this compound is a valuable tool for studying metal ions and their interactions with biological systems, and its use in scientific research is likely to continue to expand in the future.
Scientific Research Applications
1,7-Di(3-pyridyl)-4-heptanol has a wide range of applications in scientific research. One of the most common uses of this compound is as a chelating agent for metal ions, particularly copper and zinc. This compound can form stable complexes with these metal ions, allowing researchers to study their interactions with biological molecules such as proteins and nucleic acids.
properties
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(9-1-5-15-7-3-11-18-13-15)10-2-6-16-8-4-12-19-14-16/h3-4,7-8,11-14,17,20H,1-2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPJYFMLHHGLCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(CCCC2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.